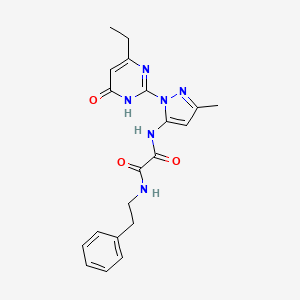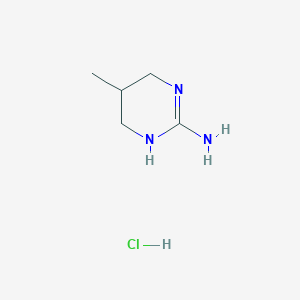
3,3-Difluoro-1-phenylpropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluoro-1-phenylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClF2N and a molecular weight of 207.65 . It is commonly known as FPEA and is used in various scientific experiments. The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for 3,3-Difluoro-1-phenylpropan-1-amine hydrochloride is 1S/C9H11F2N.ClH/c10-9(11)8(6-12)7-4-2-1-3-5-7;/h1-5,8-9H,6,12H2;1H and the InChI key is LCFLLIVHNJPRPH-UHFFFAOYSA-N . This information can be used to generate a 3D structure of the molecule.
科学的研究の応用
Isotope Effects in Enzymatic Reactions
Research has explored the isotope effects in enzymatic N-demethylation reactions involving tertiary amines. In particular, the study investigated the ratio of 1-trideuteriomethylamino-3-phenylpropane to 1-methylamino-3-phenylpropane, revealing a kinetic primary isotopes effect in the enzymatic N-demethylation reaction, which suggests that the cleavage of the C-H bond of the N-methyl group is a rate-limiting step in this process (Abdel-Monem, 1975).
Synthesis and Immunosuppressive Activity
Another avenue of research involved the synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols for their immunosuppressive activity. This study aimed to develop compounds with suitable properties for use as immunosuppressive drugs in organ transplantation, revealing the importance of structural features such as the position of the phenyl ring and the absolute configuration at the quaternary carbon for potent immunosuppressive activity (Kiuchi et al., 2000).
Drug Metabolism and Metabolites Identification
The metabolism of related compounds has also been a focus of research. Studies have utilized stable isotope tracer techniques to investigate the metabolism of drugs, identifying various metabolites in urine and feces and providing reliable methods for the analysis of drug metabolites. Such research contributes to understanding the biotransformation and pharmacokinetics of substances related to 3,3-Difluoro-1-phenylpropan-1-amine hydrochloride (Horie & Baba, 1979).
Carcinogenicity Evaluation
The compound's derivatives have also been evaluated for their potential as carcinogenic agents, assessing the suitability of certain analogs and investigating the use of radioactive tagging and periodic chemical and biological assays to determine the presence of contaminants and carcinogenic metabolites (Higgins et al., 1968).
Antagonistic Actions on Hyperglycemia
Research has been conducted on the antagonistic action of compounds from the difluorinated phenylethanol-amines series against hyperglycemia induced by catecholamines in rats. This study highlights the beta-adrenolytic actions of these substances, contributing to the understanding of their potential therapeutic applications (Bercher & Grisk, 1975).
Safety And Hazards
The safety information for 3,3-Difluoro-1-phenylpropan-1-amine hydrochloride indicates that it has the following hazard statements: H302, H315, H319, H335 . This means that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), and wear protective gloves/protective clothing/eye protection/face protection (P280), among others .
特性
IUPAC Name |
3,3-difluoro-1-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N.ClH/c10-9(11)6-8(12)7-4-2-1-3-5-7;/h1-5,8-9H,6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHHHTCFMJLSGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-1-phenylpropan-1-amine hydrochloride | |
CAS RN |
1909305-68-5 |
Source


|
| Record name | 3,3-difluoro-1-phenylpropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-iodo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2561779.png)


![2-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2561783.png)





![N-(3,5-dimethylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2561795.png)


![2,2-Dimethoxy-6-azaspiro[3.5]nonan-8-ol](/img/structure/B2561801.png)
![N-(3-bromophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2561802.png)